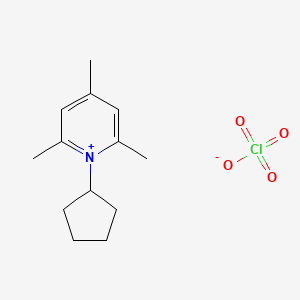
1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a pyridinium salt with a cyclopentyl group and three methyl groups attached to the pyridine ring, paired with a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the alkylation of 2,4,6-trimethylpyridine with cyclopentyl halides under basic conditions. The resulting intermediate is then treated with perchloric acid to form the perchlorate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can produce various substituted pyridinium salts.
Scientific Research Applications
1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
- 1-(Cyanomethyl)-2,4,6-trimethylpyridinium tetrafluoroborate
Comparison
Compared to similar compounds, 1-Cyclopentyl-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to the presence of the cyclopentyl group, which may confer different reactivity and properties. This uniqueness can be advantageous in specific applications where the cyclopentyl group enhances the compound’s stability or reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biological studies, and industrial applications. Further research into its properties and mechanisms of action will continue to uncover new and exciting uses for this compound.
Properties
CAS No. |
90018-06-7 |
|---|---|
Molecular Formula |
C13H20ClNO4 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
1-cyclopentyl-2,4,6-trimethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C13H20N.ClHO4/c1-10-8-11(2)14(12(3)9-10)13-6-4-5-7-13;2-1(3,4)5/h8-9,13H,4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YCLZTXQSXUYWMR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2CCCC2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


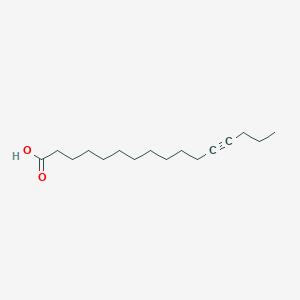



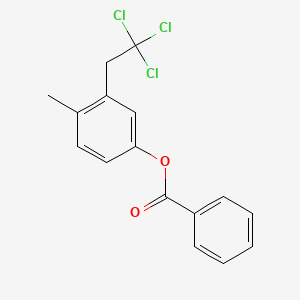
![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
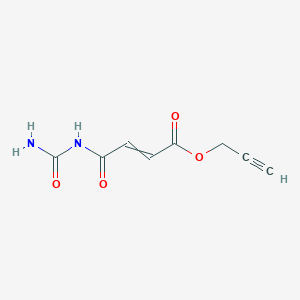
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
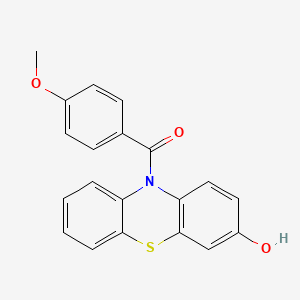

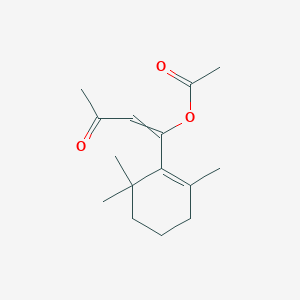
![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
